molecular formula C6H6BrN3O2 B13635022 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13635022
M. Wt: 232.03 g/mol
InChI Key: ACVZPMPXZOYZDV-UHFFFAOYSA-N
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Description

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2,6-dichloropyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole in acetonitrile to form an intermediate, which is then subjected to nucleophilic substitution with secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include secondary amines and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the functional groups attached to the triazole ring.

Scientific Research Applications

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding is facilitated by the hydrogen bond accepting and donating characteristics of the triazole ring, allowing it to make specific interactions with different target receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromine atom and the cyclopropyl group. These substituents enhance its biological activity and make it a valuable compound for further research and development.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

5-bromo-4-cyclopropyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C6H6BrN3O2/c7-6-9-8-4(5(11)12)10(6)3-1-2-3/h3H,1-2H2,(H,11,12)

InChI Key

ACVZPMPXZOYZDV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=NN=C2Br)C(=O)O

Origin of Product

United States

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